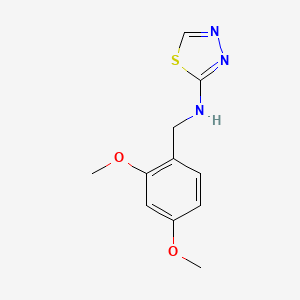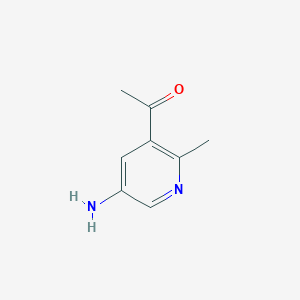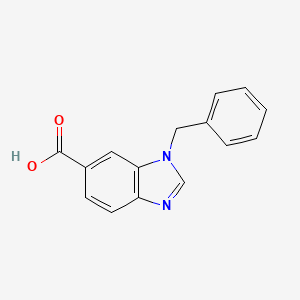
1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate
Vue d'ensemble
Description
“1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate” is a chemical compound with the CAS Number: 1046817-01-9 . Its molecular weight is 285.37 . The IUPAC name for this compound is 1-(5-ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate .
Synthesis Analysis
The synthesis of this compound involves the use of caesium carbonate in acetonitrile at 180°C for 0.05h under microwave irradiation . The reaction was cooled, filtered, concentrated, and purified by flash column chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O3S/c1-3-10-8-13-12(14-9-10)15-6-4-11(5-7-15)18-19(2,16)17/h8-9,11H,3-7H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.37 . It’s stored at a temperature of 28°C .Applications De Recherche Scientifique
Overview
Sulfonate Compounds in Genetic and Microbial Studies
Sulfonate compounds, such as ethyl methanesulfonate (EMS), have been studied extensively for their mutagenic properties in genetic research. EMS, for example, is a monofunctional ethylating agent known to be mutagenic across a variety of genetic test systems, including viruses and mammals. It alkylates nucleophilic sites in DNA, leading to mutations and chromosomal breakages, providing a tool for genetic studies to understand mutation mechanisms and genetic stability (Sega, 1984).
Pharmacokinetics and Pharmacodynamics of Sulfonate Salts
The pharmacokinetics and pharmacodynamics of sulfonate salts, including their metabolic pathways and therapeutic implications, have been the focus of some research. For instance, disulfiram, a drug used to support the treatment of alcohol dependence, undergoes rapid conversion to its bis(diethyldithiocarbamato) copper complex, with subsequent metabolic transformations providing insights into its mechanism of action and potential for personalized therapy based on genetic polymorphisms (Johansson, 1992).
Environmental Applications
Sulfonate compounds are also explored for their applications in environmental science, such as in advanced oxidation processes (AOPs) for water treatment. Persulfate-based AOPs, which involve the generation of sulfate radicals for the degradation of organic pollutants, have been critically assessed for their utility, safety, and regulatory aspects. These studies highlight the potential for using sulfonate compounds in environmentally friendly and efficient water treatment technologies (Lee, von Gunten, & Kim, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-3-10-8-13-12(14-9-10)15-6-4-11(5-7-15)18-19(2,16)17/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUJKTDJLYEDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



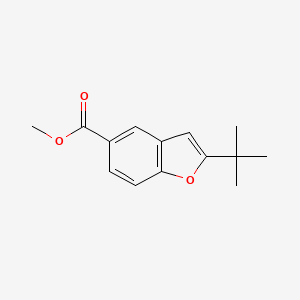

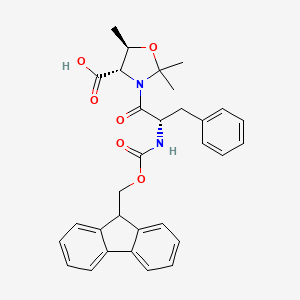

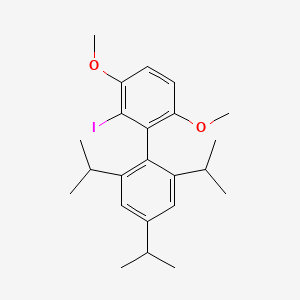

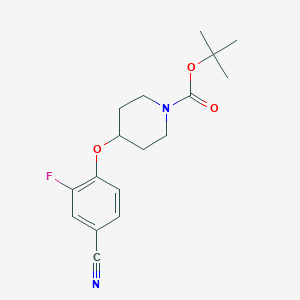
![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)
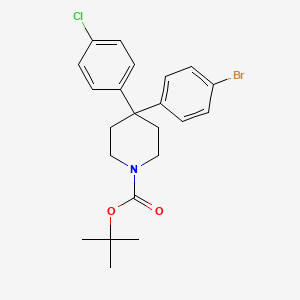
![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)
![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)
